1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene
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Overview
Description
1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is an organic compound that belongs to the class of azoxybenzenes These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene typically involves the following steps:
Nitration: The starting material, 1-butyl-4-nitrobenzene, is synthesized by nitrating 1-butylbenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group in 1-butyl-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The resulting 1-butyl-4-aminobenzene is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 4-(octyloxy)aniline in the presence of a base such as sodium acetate to form the desired azoxybenzene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the azoxy group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst to form the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: Employed as an intermediate in the synthesis of various organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene involves its interaction with molecular targets through the azoxy group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or materials science.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar structure but with an azo group (-N=N-) instead of an azoxy group.
4-Butyl-4’-octyloxyazobenzene: Similar structure with different substituents on the aromatic rings.
1-Butyl-4-{(Z)-[4-(hexyloxy)phenyl]-ONN-azoxy}benzene: Similar structure with a different alkoxy group.
Uniqueness
1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is unique due to its specific combination of substituents, which imparts distinct physical and chemical properties. The presence of the butyl and octyloxy groups enhances its solubility and stability, making it suitable for various applications in materials science and organic synthesis.
Properties
CAS No. |
93195-31-4 |
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Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-butylphenyl)imino-(4-octoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C24H34N2O2/c1-3-5-7-8-9-10-20-28-24-18-16-23(17-19-24)26(27)25-22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
OXXBXXMMKSHWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CCCC)[O-] |
Origin of Product |
United States |
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